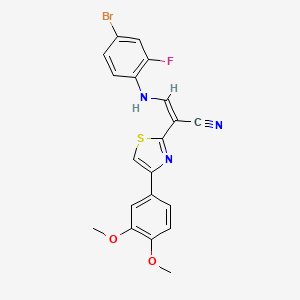
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15BrFN3O2S and its molecular weight is 460.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile, identified by its CAS number 477298-65-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H19BrFN3S with a molecular weight of 456.4 g/mol. The structure features a thiazole ring, which is often associated with biological activity, particularly in anticancer and antimicrobial contexts.
The biological activity of this compound can be attributed to several key mechanisms:
- Cytotoxic Activity : The thiazole moiety has been linked to significant cytotoxic effects against various cancer cell lines. Similar compounds have demonstrated IC50 values indicating potent antiproliferative effects .
- Antimicrobial Properties : Recent studies have indicated that thiazole derivatives exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The presence of halogen substituents in the aromatic rings enhances this activity .
Antitumor Activity
Research indicates that compounds similar to this compound show promising antitumor activity. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 (Colon Cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |
| Compound C | A431 (Skin Cancer) | < Doxorubicin |
These values suggest that the compound may exhibit comparable or superior efficacy to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
In vitro studies have shown that derivatives of thiazole exhibit significant antimicrobial properties:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Staphylococcus epidermidis | 0.20 - 0.30 |
These findings indicate that the compound could be effective against antibiotic-resistant strains .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of various thiazole derivatives on cancer cell lines, revealing that those with electron-donating groups exhibited enhanced cytotoxicity due to increased interactions with cellular targets involved in proliferation and survival pathways .
Case Study 2: Antimicrobial Resistance
Another research effort focused on the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The results indicated a significant reduction in biofilm formation and bacterial viability, suggesting potential applications in treating infections caused by resistant pathogens .
特性
IUPAC Name |
(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2S/c1-26-18-6-3-12(7-19(18)27-2)17-11-28-20(25-17)13(9-23)10-24-16-5-4-14(21)8-15(16)22/h3-8,10-11,24H,1-2H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMROCFEKWBSDH-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














